molecular formula C10H18F3NO3 B14751403 N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate CAS No. 333-52-8

N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B14751403
CAS No.: 333-52-8
M. Wt: 257.25 g/mol
InChI Key: ZHJZLNRSMYLKHR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate can be achieved through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with N-ethylethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced monitoring techniques ensures consistent product quality and high yield. The process may also involve purification steps to remove any impurities and obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its trifluoromethyl group imparts unique electronic properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate is unique due to its combination of an amine and an ester, along with the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

333-52-8

Molecular Formula

C10H18F3NO3

Molecular Weight

257.25 g/mol

IUPAC Name

N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate

InChI

InChI=1S/C6H7F3O3.C4H11N/c1-2-12-5(11)3-4(10)6(7,8)9;1-3-5-4-2/h2-3H2,1H3;5H,3-4H2,1-2H3

InChI Key

ZHJZLNRSMYLKHR-UHFFFAOYSA-N

Canonical SMILES

CCNCC.CCOC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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